

Spectroscopic Profile of N-tert-Butyl 4-Aminophenylsulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N-tert-Butyl 4-Aminophenylsulfonamide</i>
Cat. No.:	B031986

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **N-tert-Butyl 4-Aminophenylsulfonamide**. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and drug development settings. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data for **N-tert-Butyl 4-Aminophenylsulfonamide** based on the analysis of its structural features and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.5 - 7.7	Doublet	2H	Aromatic protons (ortho to SO_2)
~ 6.6 - 6.8	Doublet	2H	Aromatic protons (ortho to NH_2)
~ 5.0 - 6.0	Broad Singlet	2H	$-\text{NH}_2$ (Amino)
~ 4.5 - 5.5	Singlet	1H	$-\text{SO}_2\text{NH}-$ (Sulfonamide)
~ 1.2 - 1.4	Singlet	9H	$-\text{C}(\text{CH}_3)_3$ (tert-Butyl)

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~ 150	Aromatic C- NH_2
~ 140	Aromatic C- SO_2
~ 128	Aromatic CH (ortho to SO_2)
~ 114	Aromatic CH (ortho to NH_2)
~ 55	$-\text{C}(\text{CH}_3)_3$ (tert-Butyl quaternary)
~ 30	$-\text{C}(\text{CH}_3)_3$ (tert-Butyl methyl)

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretching (Amino and Sulfonamide)
3000 - 2850	Medium	C-H stretching (Aliphatic)
~ 1600	Strong	N-H bending (Amino)
~ 1500	Strong	C=C stretching (Aromatic)
1350 - 1300	Strong	Asymmetric SO ₂ stretching
1170 - 1150	Strong	Symmetric SO ₂ stretching
~ 900	Medium	S-N stretching

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Interpretation
228	[M] ⁺ (Molecular Ion)
213	[M - CH ₃] ⁺
172	[M - C(CH ₃) ₃] ⁺
156	[H ₂ NC ₆ H ₄ SO ₂] ⁺
92	[H ₂ NC ₆ H ₄] ⁺
57	[C(CH ₃) ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ^1H and ^{13}C NMR spectra should be acquired on a spectrometer operating at a frequency of 400 MHz or higher.

- Sample Preparation: Dissolve approximately 5-10 mg of **N-tert-Butyl 4-Aminophenylsulfonamide** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3). The choice of solvent is critical to avoid overlapping signals with the analyte.[1]
- Instrumentation: Use a standard 5 mm NMR tube.[2]
- Acquisition Parameters for ^1H NMR:
 - Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
 - Employ a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Acquisition Parameters for ^{13}C NMR:
 - Set the spectral width to encompass all expected carbon signals (typically 0-160 ppm).
 - Use a proton-decoupled pulse sequence.
 - Employ a pulse angle of 45-60 degrees.
 - A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

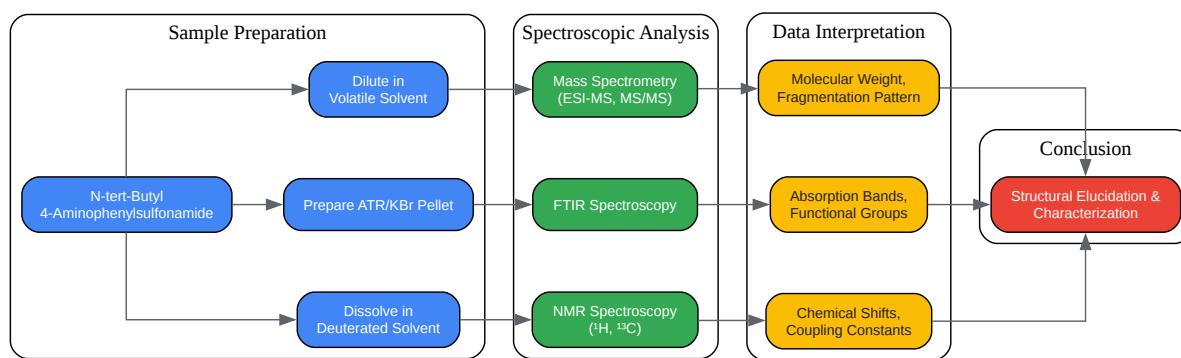
FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups.

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.[3] Ensure good contact between the sample and the

crystal by applying pressure with the built-in clamp. This method requires minimal sample preparation.

- Sample Preparation (KBr Pellet):
 - Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrumentation: Place the ATR accessory or the KBr pellet in the sample compartment of the FTIR spectrometer.
- Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).^[4] Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups present in the molecule.

Mass Spectrometry


Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for sulfonamides.^[5]

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Acquisition Parameters (ESI-MS):
 - Operate the ion source in positive or negative ion mode. For sulfonamides, positive ion mode is often effective.

- Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable and intense signal for the molecular ion.
- Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
- Tandem Mass Spectrometry (MS/MS): To obtain structural information, perform fragmentation of the molecular ion.
 - Select the molecular ion ($[M+H]^+$ or $[M]^+$) as the precursor ion.
 - Apply collision-induced dissociation (CID) by varying the collision energy to induce fragmentation.
 - Acquire the product ion spectrum to identify the characteristic fragment ions.[6]
- Data Analysis: Analyze the mass spectra to determine the molecular weight and identify the fragmentation patterns, which can be used to confirm the structure of the molecule.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N-tert-Butyl 4-Aminophenylsulfonamide**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 3. amherst.edu [amherst.edu]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Spectroscopic Profile of N-tert-Butyl 4-Aminophenylsulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031986#spectroscopic-data-nmr-ir-ms-of-n-tert-butyl-4-aminophenylsulfonamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com